Cas no 1489113-02-1 (5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine)

5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core with a trifluoropropyl substituent and an aminomethyl functional group. The presence of the trifluoropropyl moiety enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical applications. The 1,2,4-oxadiazole scaffold contributes to its structural rigidity and potential bioactivity, while the primary amine group offers versatility for further derivatization. This compound is particularly useful in the synthesis of fluorinated bioactive molecules, where its unique electronic and steric properties can influence binding affinity and selectivity. Its well-defined structure ensures reproducibility in research and industrial applications.
5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine structure
1489113-02-1 structure
Product name:5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine
CAS No:1489113-02-1
MF:C6H8F3N3O
MW:195.142431259155
CID:5896221
PubChem ID:65714236

5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole-3-methanamine, 5-(3,3,3-trifluoropropyl)-
    • 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine
    • 1489113-02-1
    • [5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
    • AKOS015054040
    • EN300-2010732
    • Inchi: 1S/C6H8F3N3O/c7-6(8,9)2-1-5-11-4(3-10)12-13-5/h1-3,10H2
    • InChI Key: CFVIAMKSBYEOBV-UHFFFAOYSA-N
    • SMILES: O1C(CCC(F)(F)F)=NC(CN)=N1

Computed Properties

  • Exact Mass: 195.06194637g/mol
  • Monoisotopic Mass: 195.06194637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.351±0.06 g/cm3(Predicted)
  • Boiling Point: 230.4±50.0 °C(Predicted)
  • pka: 5.82±0.29(Predicted)

5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2010732-0.05g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
0.05g
$816.0 2023-09-16
Enamine
EN300-2010732-0.5g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
0.5g
$933.0 2023-09-16
Enamine
EN300-2010732-1.0g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
1g
$971.0 2023-05-31
Enamine
EN300-2010732-2.5g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
2.5g
$1903.0 2023-09-16
Enamine
EN300-2010732-5.0g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
5g
$2816.0 2023-05-31
Enamine
EN300-2010732-10.0g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
10g
$4176.0 2023-05-31
Enamine
EN300-2010732-5g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
5g
$2816.0 2023-09-16
Enamine
EN300-2010732-0.25g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
0.25g
$893.0 2023-09-16
Enamine
EN300-2010732-0.1g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
0.1g
$855.0 2023-09-16
Enamine
EN300-2010732-1g
[5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine
1489113-02-1
1g
$971.0 2023-09-16

Additional information on 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine

5-(3,3,3-Trifluoropropyl)-1,2,4-Oxadiazol-3-ylmethanamine: A Comprehensive Overview

The compound 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine, with the CAS number 1489113-02-1, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and development. The molecule combines a trifluoropropyl group with an oxadiazole ring system, making it a promising candidate for various biological assays.

Recent studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry due to their diverse biological activities. The presence of the trifluoropropyl group introduces additional electronic and steric effects, which can significantly influence the compound's pharmacokinetic properties. Researchers have explored the potential of this compound as a lead molecule for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In terms of synthesis, the preparation of 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine involves a multi-step process that typically begins with the formation of the oxadiazole ring. This is followed by the introduction of the trifluoropropyl group through nucleophilic substitution or other suitable reactions. The synthesis pathway has been optimized to ensure high yields and purity, making it feasible for large-scale production in research settings.

The structural uniqueness of this compound lies in its combination of an oxadiazole ring and a trifluoropropyl group. The oxadiazole moiety is known for its stability and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The trifluoropropyl group adds fluorine atoms, which are known to enhance lipophilicity and improve drug absorption. These features make 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine a valuable tool in medicinal chemistry research.

Emerging research has focused on evaluating the biological activity of this compound. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have shown that it exhibits moderate inhibitory activity against certain kinases associated with cancer cell proliferation. Additionally, preliminary pharmacokinetic studies suggest that the compound has favorable absorption profiles, making it a promising candidate for further preclinical testing.

The development of analogs based on 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-3-ylmethanamine has also been explored to optimize its therapeutic potential. By modifying substituents on the oxadiazole ring or altering the trifluoropropyl group's position or structure, researchers aim to enhance bioavailability and efficacy while minimizing off-target effects.

In conclusion,5-(3,3,3-trifluoropropyl)-1

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司